molecular formula C89H151N37O27 B13920969 H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH

H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH

Cat. No.: B13920969
M. Wt: 2171.4 g/mol
InChI Key: GNJNMZGRIJXXHP-UATHOKIWSA-N
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Description

The compound H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH is a peptide consisting of 19 amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This particular sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like methionine and cysteine.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action for peptides like H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the peptide’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Gly-Tyr-Ser-Leu-Gly: Another peptide with a similar sequence but fewer amino acids.

    H-Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-Arg: A longer peptide with different amino acid composition.

Uniqueness

The uniqueness of H-Arg-Gly-Gly-Arg-Leu-Ser-Tyr-Ser-Arg-Arg-Arg-Phe-Ser-Thr-Ser-Thr-Gly-Arg-Ala-OH lies in its specific sequence, which determines its structure and function. This peptide’s combination of amino acids may confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C89H151N37O27

Molecular Weight

2171.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoic acid

InChI

InChI=1S/C89H151N37O27/c1-43(2)33-56(118-70(139)52(19-11-29-105-86(95)96)114-64(135)37-109-63(134)36-110-68(137)50(90)17-9-27-103-84(91)92)74(143)121-60(40-128)78(147)120-58(35-48-23-25-49(133)26-24-48)76(145)122-59(39-127)77(146)117-54(21-13-31-107-88(99)100)72(141)115-53(20-12-30-106-87(97)98)71(140)116-55(22-14-32-108-89(101)102)73(142)119-57(34-47-15-7-6-8-16-47)75(144)123-61(41-129)79(148)126-67(46(5)132)82(151)124-62(42-130)80(149)125-66(45(4)131)81(150)111-38-65(136)113-51(18-10-28-104-85(93)94)69(138)112-44(3)83(152)153/h6-8,15-16,23-26,43-46,50-62,66-67,127-133H,9-14,17-22,27-42,90H2,1-5H3,(H,109,134)(H,110,137)(H,111,150)(H,112,138)(H,113,136)(H,114,135)(H,115,141)(H,116,140)(H,117,146)(H,118,139)(H,119,142)(H,120,147)(H,121,143)(H,122,145)(H,123,144)(H,124,151)(H,125,149)(H,126,148)(H,152,153)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t44-,45+,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1

InChI Key

GNJNMZGRIJXXHP-UATHOKIWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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